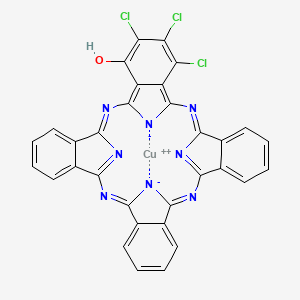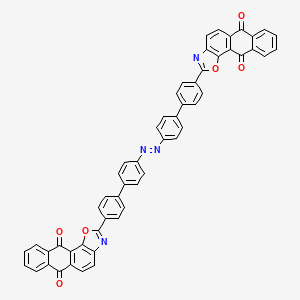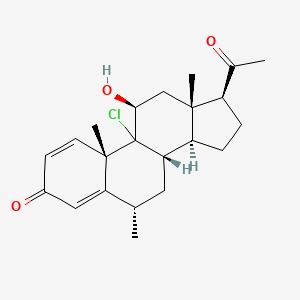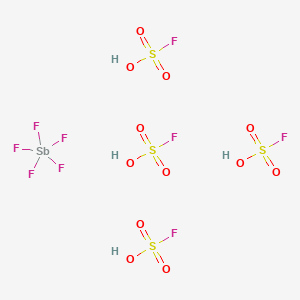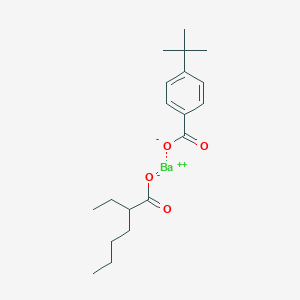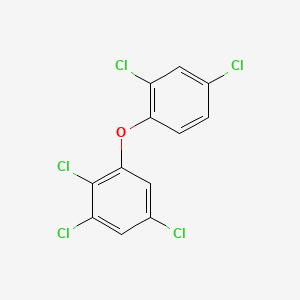
2,2',3,4',5-Pentachlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,3,4’,5-Pentachlorodiphenyl ether is a chlorinated aromatic compound belonging to the class of polychlorinated diphenyl ethers (PCDEs). These compounds are known for their persistence in the environment and potential toxicological effects. The structure of 2,2’,3,4’,5-Pentachlorodiphenyl ether consists of two benzene rings connected by an oxygen atom, with five chlorine atoms attached at specific positions on the rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4’,5-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of 2,2’,3,4’,5-Pentachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to achieve high yields and purity. The chlorination reaction is optimized to minimize the formation of unwanted by-products and to ensure the safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,3,4’,5-Pentachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium hydroxide are employed in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Hydroxylated diphenyl ethers.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Diphenyl ethers with various functional groups replacing chlorine atoms.
Aplicaciones Científicas De Investigación
2,2’,3,4’,5-Pentachlorodiphenyl ether has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of chlorinated aromatic compounds.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studied for its toxicological properties and potential health effects.
Industry: Used in the production of flame retardants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’,3,4’,5-Pentachlorodiphenyl ether involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in the induction of enzymes involved in xenobiotic metabolism, oxidative stress, and inflammatory responses. The compound’s persistence in the environment and bioaccumulation potential contribute to its long-term effects on living organisms.
Comparación Con Compuestos Similares
2,2’,3,4’,5-Pentachlorodiphenyl ether can be compared with other polychlorinated diphenyl ethers and polychlorinated biphenyls (PCBs):
Similar Compounds: 2,2’,4,4’,5-Pentachlorodiphenyl ether, 2,2’,4,4’,6-Pentachlorodiphenyl ether, and various PCBs.
Uniqueness: The specific arrangement of chlorine atoms in 2,2’,3,4’,5-Pentachlorodiphenyl ether gives it unique chemical and toxicological properties. Its interaction with the AhR and its persistence in the environment distinguish it from other similar compounds.
Propiedades
Número CAS |
157683-73-3 |
|---|---|
Fórmula molecular |
C12H5Cl5O |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1,2,5-trichloro-3-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-1-2-10(8(15)3-6)18-11-5-7(14)4-9(16)12(11)17/h1-5H |
Clave InChI |
QPEBRZQSEUOWPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=CC(=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


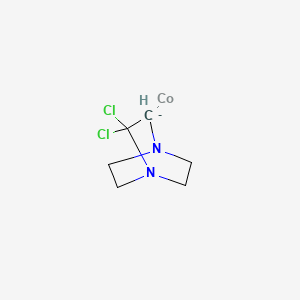





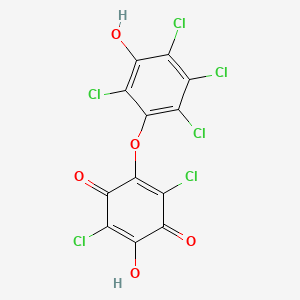
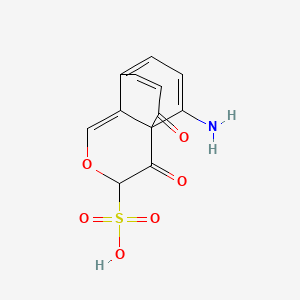
![4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde](/img/structure/B12683500.png)
